beta-Amyloid (4-10)

Alzheimer's Disease Immunotherapy Epitope Mapping

β-Amyloid (4-10) [Aβ(4-10), sequence FRHDSGY] is the precise minimal B-cell epitope recognized by therapeutically active anti-Aβ antibodies that clear amyloid plaques without T-cell-mediated meningoencephalitis. Substituting this fragment with Aβ(1-16) or Aβ(1-42) causes complete loss of antibody recognition, invalidating your assay. It is the mandatory positive control for WO2 and related therapeutic antibody characterization via ELISA, Western Blot, and SPR. Preferred immunogen for next-generation Alzheimer's vaccines. For research use only.

Molecular Formula
Molecular Weight 880.9
Cat. No. B1578721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Amyloid (4-10)
Molecular Weight880.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is Beta-Amyloid (4-10) Peptide? Procurement and Identification


Beta-Amyloid (4-10) [Aβ(4-10)], sequence FRHDSGY, is a 7-amino acid fragment of the full-length amyloid-beta peptide, which is central to Alzheimer's disease pathology. It is specifically identified as a plaque-specific epitope recognized by therapeutically active anti-Aβ antibodies [1]. Its CAS registry number is 477284-32-5, with a molecular formula of C₃₉H₅₂N₁₂O₁₂ and a molecular weight of 880.9 g/mol . This peptide is a primary tool in Alzheimer's disease research, particularly in the development and characterization of immunotherapies.

The Critical Risk of Substituting Beta-Amyloid (4-10): Why Sequence Length Dictates Function


The therapeutic and research utility of Aβ fragments is not interchangeable. Simply substituting Aβ(4-10) with another fragment like Aβ(1-16) or Aβ(1-42) will lead to experimental failure. The Aβ(4-10) sequence is the precise epitope recognized by a specific subset of therapeutically relevant antibodies, including those that reduce amyloid deposition *in vivo* [1]. This binding is exquisitely sensitive to both sequence length and amino acid identity [2]. Therefore, using a longer or shorter analog will result in a complete loss of antibody recognition, invalidating any assay or therapeutic development project reliant on this specific, clinically validated interaction.

Beta-Amyloid (4-10) Quantitative Differentiation Data vs. Analogs


Essential Binding Epitope: Aβ(4-10) vs. Aβ(1-17) in Polyclonal Antibody Affinity

Alanine scanning mutagenesis demonstrates that the F4, R5, and Y10 residues of the Aβ(4-10) sequence (FRHDSGY) are essential for binding to a therapeutically active polyclonal anti-Aβ(1-42) antibody. In contrast, interaction with a monoclonal anti-Aβ(1-17) antibody showed that mutation of any residue within the Aβ(4-10) sequence completely abolishes binding [1]. This establishes Aβ(4-10) not as a generic N-terminal fragment, but as a functionally distinct and highly specific epitope.

Alzheimer's Disease Immunotherapy Epitope Mapping

Structural Modulation: Cyclic vs. Linear Beta-Amyloid (4-10) Antibody Binding

Cyclization of the linear Aβ(4-10) epitope peptide results in significantly reduced antibody binding compared to the linear form. This loss of function can be fully rescued by the insertion of alanine flanking sequences (dimers or trimers) at the N- and C-termini of the cyclic peptide [1]. This demonstrates that the conformation and presentation of the Aβ(4-10) sequence are critical for its function.

Peptide Chemistry Vaccine Design Conformational Epitopes

In Vivo Functional Selectivity: Aβ(4-10) Antibodies vs. Full-Length Aβ(1-42) Immunization

Antibodies selectively directed against the Aβ(4-10) sequence (residues 4-10 of Aβ42) inhibit both Aβ fibrillogenesis and cytotoxicity *in vivo* without eliciting an inflammatory response [1]. This is in stark contrast to the inflammatory meningoencephalitis observed in human clinical trials using a full-length Aβ(1-42) immunogen [2].

Alzheimer's Disease Passive Immunization Neuroinflammation

Conformational Independence vs. Flanking Sequences in Antigen Design

When conjugated to oligotuftsin-based carriers, the Aβ(4-10) epitope alone or with flanking sequences generally adopts a random coil conformation in aqueous solution, a property that is not significantly altered by the presence of the carrier [1]. The major factors influencing antibody binding in these bioconjugates were identified as epitope topology and the presence of a spacer moiety, not the carrier type [2]. This suggests that the Aβ(4-10) sequence itself provides a robust, transferable epitope.

Vaccine Development Bioconjugation Structural Biology

Beta-Amyloid (4-10): Optimal Applications for Research and Development


Developing Safer Active Vaccines for Alzheimer's Disease

The Aβ(4-10) peptide is the minimal B-cell epitope for antibodies that clear amyloid plaques without causing T-cell-mediated meningoencephalitis. It is the preferred immunogen for designing next-generation AD vaccines that aim to induce a protective humoral response while avoiding the severe autoimmune reactions seen with full-length Aβ(1-42) [1]. Procurement is essential for groups focused on active immunotherapy.

Validating and Characterizing Therapeutic Monoclonal Antibodies

Aβ(4-10) serves as the definitive antigen for quality control and functional characterization of therapeutic antibodies like WO2 and others targeting this clinically validated N-terminal epitope. Its use in ELISA, Western Blot, and SPR assays [1] is mandatory for confirming antibody specificity, batch-to-batch consistency, and binding affinity .

Rational Design of Conformational Epitope Mimics

The well-characterized binding of Aβ(4-10) to its cognate antibody provides a model system for studying how peptide conformation and flanking residues affect immunogenicity. Researchers use this fragment to design and test novel cyclic peptides, retro-inverso analogs, or multimeric constructs aimed at eliciting a more robust or conformation-specific antibody response [1].

Diagnostic Assay Development for Amyloid Pathology

Antibodies that recognize the Aβ(4-10) sequence can detect a range of Aβ species, from monomers to oligomers and fibrils, in biological samples [1]. The Aβ(4-10) peptide is therefore the critical positive control and calibration standard in developing sensitive ELISAs and other diagnostic platforms for measuring Aβ levels in cerebrospinal fluid or plasma as a biomarker for Alzheimer's disease .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Amyloid (4-10)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.